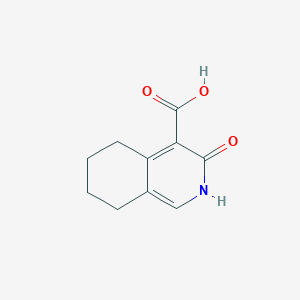

3-Hydroxy-5,6,7,8-tetrahydroisoquinoline-4-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-Hydroxy-5,6,7,8-tetrahydroisoquinoline-4-carboxylic acid: is an organic compound belonging to the class of tetrahydroisoquinolines. It has a molecular formula of C10H11NO3 and a molecular weight of 193.20. This compound is known for its high reactivity and is used in the synthesis of pharmaceuticals and related drugs.

Mécanisme D'action

Target of Action

3-Hydroxy-5,6,7,8-tetrahydroisoquinoline-4-carboxylic acid, also known as 3-Oxo-2,3,5,6,7,8-hexahydro-isoquinoline-4-carboxylic acid, is a tetrahydroisoquinoline derivative. Tetrahydroisoquinolines are known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders . .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions:

Pictet–Spengler Reaction: This traditional method involves the cyclization of phenylethylamines with aldehydes or ketones under acidic conditions.

Bischler–Napieralski Reaction: This method involves the cyclization of β-phenylethylamines with acid chlorides or anhydrides in the presence of a Lewis acid.

Enyne Metathesis: A modern approach that involves the reaction of enynes with catalysts to form cyclic compounds.

[2 + 2 + 2] Cycloaddition: This reaction involves the cycloaddition of three components to form a six-membered ring.

Diels–Alder Reaction: This method involves the cycloaddition of a conjugated diene with a dienophile to form a six-membered ring.

Industrial Production Methods: Industrial production methods for 3-Hydroxy-5,6,7,8-tetrahydroisoquinoline-4-carboxylic acid typically involve large-scale synthesis using the above-mentioned reactions under optimized conditions to ensure high yield and purity.

Analyse Des Réactions Chimiques

Types of Reactions:

Oxidation: Tetrahydroisoquinolines can be oxidized to form isoquinolines.

Reduction: These compounds can be hydrogenated to form decahydroisoquinolines.

Substitution: Functionalization via multicomponent reactions is common.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and tert-butyl hydroperoxide (TBHP).

Reduction: Hydrogen gas (H2) in the presence of a metal catalyst such as palladium on carbon (Pd/C).

Substitution: Various nucleophiles can be used in the presence of co-oxidants like H2O2.

Major Products:

Oxidation: Isoquinoline.

Reduction: Decahydroisoquinoline.

Substitution: Various functionalized tetrahydroisoquinolines.

Applications De Recherche Scientifique

Chemistry:

- Used as a starting material to create more complex molecules with potential therapeutic properties.

Biology:

- Employed in the synthesis of novel derivatives of phenylalanine, which are valuable for drug design and development.

Medicine:

- Tetrahydroisoquinoline derivatives are known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders.

Industry:

- Utilized in the synthesis of pharmaceuticals and related drugs.

Comparaison Avec Des Composés Similaires

1,2,3,4-Tetrahydroisoquinoline: An important structural motif of various natural products and therapeutic lead compounds.

6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: Known for its use in the synthesis of medicinally important derivatives.

L-1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid: Used in the synthesis of various bioactive molecules.

Uniqueness: 3-Hydroxy-5,6,7,8-tetrahydroisoquinoline-4-carboxylic acid is unique due to its high reactivity and its use as a starting material to create more complex molecules with potential therapeutic properties.

Activité Biologique

3-Hydroxy-5,6,7,8-tetrahydroisoquinoline-4-carboxylic acid (CAS No. 102236-82-8) is a compound belonging to the tetrahydroisoquinoline class, which has garnered attention due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

- Molecular Formula : C10H11NO3

- Molecular Weight : 193.20 g/mol

- Structure : The compound features a hydroxyl group at position 3 and a carboxylic acid group at position 4, contributing to its solubility and reactivity in biological systems .

Biological Activities

Research indicates that tetrahydroisoquinoline derivatives exhibit a variety of biological activities. The specific biological activities of this compound include:

- Antioxidant Properties : The presence of the hydroxyl group suggests potential antioxidant activity, which may be beneficial in combating oxidative stress-related diseases.

- Neuroprotective Effects : Some studies have indicated that similar compounds can protect neuronal cells from damage, suggesting a potential role in neurodegenerative diseases such as Parkinson's disease .

- Antimicrobial Activity : There is evidence that tetrahydroisoquinoline derivatives possess antimicrobial properties, which could make them candidates for new antibiotics .

The mechanisms through which this compound exerts its biological effects are still under investigation. However, several pathways have been proposed:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in pathogen survival and proliferation.

- Modulation of Neurotransmitter Systems : Tetrahydroisoquinolines may interact with neurotransmitter receptors, influencing mood and cognitive functions.

- Antioxidative Pathways : The compound may enhance the body's natural antioxidative defenses by upregulating specific antioxidant enzymes .

Case Study 1: Neuroprotective Effects

A study focused on the neuroprotective effects of tetrahydroisoquinoline derivatives demonstrated that these compounds could significantly reduce neuronal apoptosis in vitro. The results indicated that this compound could enhance cell survival rates under oxidative stress conditions .

Case Study 2: Antimicrobial Activity

In another investigation, the antimicrobial efficacy of various tetrahydroisoquinoline derivatives was tested against a range of bacterial strains. Results showed that certain derivatives exhibited potent antibacterial activity with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Comparative Analysis

The following table summarizes the biological activities and properties of related compounds:

| Compound Name | Biological Activity | Key Features |

|---|---|---|

| This compound | Antioxidant; Neuroprotective; Antimicrobial | Hydroxyl group at position 3; carboxylic acid group |

| 7-Hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid | Potent HCV protease inhibitor | Macrocyclic structure enhances binding |

| 6-Methoxy-1,2,3,4-tetrahydroisoquinoline | Antidiabetic; Neuroprotective | Methoxy substitution alters bioactivity |

Propriétés

IUPAC Name |

3-oxo-5,6,7,8-tetrahydro-2H-isoquinoline-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO3/c12-9-8(10(13)14)7-4-2-1-3-6(7)5-11-9/h5H,1-4H2,(H,11,12)(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYPCWRRGOYPJLZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C(=O)NC=C2C1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.